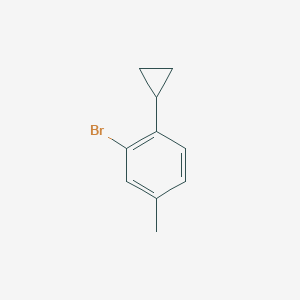

2-Bromo-1-cyclopropyl-4-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

2-bromo-1-cyclopropyl-4-methylbenzene |

InChI |

InChI=1S/C10H11Br/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4H2,1H3 |

InChI Key |

FDXJWNQLFJDPET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC2)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Cyclopropyl 4 Methylbenzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a versatile handle for a variety of synthetic transformations. Its reactivity is centered around the carbon-bromine bond, which can be cleaved or activated through several key pathways.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. science.gov The most common mechanism is the addition-elimination pathway, which involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.comnih.gov For this mechanism to be efficient, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com

In the case of 2-bromo-1-cyclopropyl-4-methylbenzene, the cyclopropyl (B3062369) and methyl groups are electron-donating, which deactivates the ring towards traditional SNAr reactions. Therefore, the addition-elimination pathway is generally unfavorable under standard conditions. An alternative, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. youtube.com This pathway does not require strong electron-withdrawing groups but typically necessitates very strong bases.

Metal-halogen exchange is a powerful and widely used reaction in organometallic chemistry for converting organic halides into organometallic reagents. wikipedia.org This transformation is particularly efficient for aryl bromides, which readily react with electropositive metals or organometallic compounds. wikipedia.orgnih.gov The most common application is the lithium-halogen exchange, where an aryl bromide is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. ias.ac.intcnj.edu

The reaction is typically very fast, often proceeding more rapidly than competing side reactions like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu For this compound, this reaction would produce the corresponding 2-cyclopropyl-5-methylphenyllithium. This organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles, providing a versatile route to a wide array of substituted cyclopropyl-methylbenzene derivatives. tcnj.edu Similarly, reaction with magnesium metal can form the analogous Grignard reagent.

The carbon-bromine bond in this compound serves as an excellent electrophilic site for palladium-catalyzed cross-coupling reactions. These reactions are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds. scielo.br The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. nih.gov

In a typical Suzuki-Miyaura reaction, this compound could be coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters. The optimization of these reactions often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligands, bases, and solvents to achieve high yields and selectivity. scielo.br For instance, dialkylbiaryl phosphine ligands like XPhos have proven effective for coupling less reactive aryl chlorides and can be applied to aryl bromides. nih.gov The choice of base, such as potassium carbonate or cesium carbonate, and the solvent system are also crucial for reaction efficiency. nih.gov Other important cross-coupling reactions applicable to this substrate include the Negishi (organozinc reagents), Stille (organotin reagents), and Heck (alkenes) reactions. scielo.br

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | Biaryl |

| Suzuki-Miyaura | Cyclopropylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343) / H₂O | Aryl-cyclopropane |

| Negishi | Organozinc reagent | NiCl₂(dme) / Ligand | - | - | Aryl-Alkyl/Aryl |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Aryl-alkene |

Table 1: Representative conditions for palladium-catalyzed cross-coupling reactions involving an aryl bromide substrate.

Debromination, or hydrodehalogenation, is the process of replacing the bromine atom with a hydrogen atom. This can be achieved through several methods. One common laboratory method involves the previously described metal-halogen exchange reaction followed by quenching the resulting organometallic intermediate with a proton source, such as water or an alcohol. tcnj.edu Alternatively, catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source can effect the cleavage of the C-Br bond. Another pathway involves nucleophilic aromatic substitution where a hydride ion acts as the nucleophile, although this is less common for electron-rich aromatic systems. science.gov

Reactivity of the Cyclopropyl Ring

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain. This inherent strain imparts unique chemical properties, making the ring susceptible to cleavage under various conditions.

The high degree of s-character in the C-C bonds of the cyclopropyl ring gives it properties reminiscent of a double bond, allowing it to undergo ring-opening reactions that relieve its inherent strain energy. beilstein-journals.orgnih.gov These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals. nih.govscispace.com

Radical ring-opening is a common pathway, where a radical addition to the cyclopropyl group or abstraction of an adjacent atom generates a cyclopropylcarbinyl radical. beilstein-journals.org This radical can undergo rapid ring-opening to form a more stable homoallylic radical. nih.gov Transition metal-catalyzed reactions can also promote ring-opening. For example, nickel catalysts can engage cyclopropyl ketones in cross-coupling reactions that proceed via C-C bond activation and ring-opening to form 1,3-difunctionalized products. chemrxiv.org Lewis acids can activate cyclopropyl groups, particularly those adjacent to a carbonyl or another activating group, facilitating nucleophilic attack and subsequent ring cleavage. scispace.com

| Reaction Type | Initiator/Catalyst | Key Intermediate | Resulting Structure |

| Radical-Initiated | Radical Initiator (e.g., AIBN) | Cyclopropylcarbinyl radical | Ring-opened alkyl radical |

| Acid-Catalyzed | Lewis or Brønsted Acid | Cationic species | Functionalized propyl chain |

| Transition Metal-Catalyzed | Ni, Pd, or Rh complex | Metallacycle | Difunctionalized alkane/alkene |

Table 2: General pathways for the ring-opening of cyclopropyl moieties.

Scientific Literature Review Reveals Scarcity of Data on this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research on the reactivity and mechanistic behavior of the compound this compound. Despite extensive searches for data pertaining to its electrophilic and radical-mediated ring-opening reactions, functionalization, and the mechanistic details of its transformations, no dedicated studies detailing these aspects for this specific molecule could be located.

The initial request for a detailed article structured around specific reactivity pathways, including electrophilic ring-opening with bromine, radical-mediated ring-opening, functionalization of the cyclopropyl group, stereoelectronic effects, and transition state analysis, could not be fulfilled due to the absence of published experimental or computational data for this particular compound.

While the broader class of compounds, arylcyclopropanes, is well-documented in chemical literature, the specific substitution pattern of this compound appears to be a niche area with no publicly available research that would allow for a thorough and scientifically accurate discussion as outlined. General principles of arylcyclopropane reactivity suggest that the molecule would likely undergo ring-opening under both electrophilic and radical conditions, with the electronic and steric effects of the bromo and methyl groups influencing the regioselectivity and reaction rates. However, without specific studies, any detailed discussion would be speculative and not meet the required standards of scientific accuracy.

Similarly, while the functionalization of the cyclopropyl group in related molecules is known, the interplay of the ortho-bromo substituent and the para-methyl group on the reactivity of the cyclopropyl ring in this compound has not been specifically investigated. Mechanistic studies, including transition state analysis, are highly specific to the molecule and reaction conditions, and no such analyses have been published for this compound.

Mechanistic Studies of Transformations Involving this compound

Role of Catalysts and Additives in the Reactivity of this compound

In palladium-catalyzed reactions, the catalyst's role is to facilitate the reaction cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. The choice of the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can impact the initiation of the catalytic cycle. For instance, Pd(II) precursors require in situ reduction to the active Pd(0) species, a process that can be influenced by other components in the reaction mixture like phosphine ligands or amines.

Ligands are crucial additives that coordinate to the palladium center, modifying its steric and electronic properties. This modulation influences the rates of the individual steps in the catalytic cycle and can prevent catalyst deactivation. For aryl bromides, including those with sterically demanding substituents like the cyclopropyl group, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the final reductive elimination step to release the product.

Bases are another critical component, playing multiple roles in the catalytic cycle. In Suzuki-Miyaura coupling reactions, the base activates the organoboron reagent, forming a more nucleophilic boronate species that is necessary for efficient transmetalation. In Buchwald-Hartwig amination, the base is required to deprotonate the amine substrate or the intermediate palladium-amine complex to facilitate the carbon-nitrogen bond formation. The choice of base, ranging from inorganic salts like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger bases like sodium tert-butoxide (NaOtBu), can significantly affect the reaction yield and scope. The solvent also plays a critical role, with its polarity influencing the solubility of the reagents and the stability of charged intermediates in the catalytic cycle.

The following tables summarize the typical catalysts and additives used in key cross-coupling reactions of aryl bromides, which are analogous to the expected reactivity of this compound.

Table 1: Catalysts and Additives in Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90-120 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80-110 |

Data compiled from analogous reactions in the literature.

Table 2: Catalysts and Additives in Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 90-120 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80-110 |

| [Pd(cinnamyl)Cl]₂ | t-BuBrettPhos | K₂CO₃ | t-Amyl alcohol | 100-120 |

Data compiled from analogous reactions in the literature.

Table 3: Catalysts and Additives in Heck Reaction of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |

| PdCl₂ | - | NaOAc | NMP | 120-160 |

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | 80-100 |

| Herrmann's Catalyst | - | NaOAc | DMF | 120-140 |

Data compiled from analogous reactions in the literature.

Detailed research on analogous compounds demonstrates that the interplay between the catalyst and additives is complex. For instance, in the Suzuki-Miyaura coupling of sterically hindered aryl bromides, the use of bulky biarylphosphine ligands like SPhos or XPhos often leads to higher yields compared to less bulky ligands like triphenylphosphine (PPh₃). This is attributed to the ability of these bulky ligands to stabilize the monoligated palladium(0) species, which is a highly active catalyst, and to promote the otherwise difficult reductive elimination step.

Similarly, in the Buchwald-Hartwig amination, the choice of base is critical and often depends on the pKa of the amine. nih.gov For less acidic amines, a strong base like NaOtBu is typically required. However, for more acidic amines or substrates sensitive to strong bases, milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, especially when paired with a highly active ligand system.

The Heck reaction's success with aryl bromides is also highly dependent on the catalytic system. The use of phosphine ligands is common to stabilize the palladium catalyst at the high temperatures often required for these reactions. The base, typically a tertiary amine or an inorganic salt, is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.

While specific mechanistic investigations on this compound are not extensively documented in publicly available literature, the principles derived from studies on structurally similar aryl bromides provide a strong predictive framework for understanding the pivotal role of catalysts and additives in its chemical transformations.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Bromo-1-cyclopropyl-4-methylbenzene. researchgate.net DFT calculations can predict optimized geometries, vibrational frequencies, and a variety of electronic properties that govern chemical behavior. nih.govresearchgate.net

For this compound, a key parameter is the torsion angle defined by a C-C bond in the ring, the C-C bond to the cyclopropyl (B3062369) group, and a C-H bond of the cyclopropyl ring. The two primary conformations are generally described as "bisected" and "perpendicular." In the bisected conformation, one of the C-H bonds of the cyclopropyl ring's methine group lies in the plane of the aromatic ring. In the perpendicular conformation, this C-H bond is orthogonal to the aromatic plane.

Computational studies would typically perform a potential energy surface scan by systematically rotating the cyclopropyl group. This process identifies the energy minima corresponding to stable conformers and the energy barriers separating them. For cyclopropylarenes, the bisected conformation is often found to be the most stable due to favorable orbital overlap between the Walsh orbitals of the cyclopropyl ring and the p-orbitals of the benzene (B151609) ring. The presence of the bulky bromine atom adjacent to the cyclopropyl group would introduce steric hindrance, likely influencing the precise rotational angle and the energy barrier to rotation. DFT calculations, such as those using the B3LYP functional with a 6-311G basis set, are well-suited for determining these conformational stabilities. nih.govnih.gov

The electronic structure of a molecule is fundamental to its reactivity. researchgate.net Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. researchgate.netmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic ring, influenced by the electron-donating effects of the methyl and cyclopropyl groups. The LUMO is likely to be a π* anti-bonding orbital. The bromine atom has a dual electronic effect: it is electron-withdrawing through induction but can donate electron density through resonance. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net A hard molecule possesses a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com These descriptors help in understanding the molecule's propensity to donate or accept electrons. nih.govmdpi.com

| Parameter | Symbol | Formula | Typical Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 | Indicator of chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential | I | -EHOMO | 5.5 to 6.5 | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 0.5 to 1.5 | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | 2.2 to 2.8 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity | χ | (I + A) / 2 | 3.0 to 4.0 | Measures the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index | ω | μ2 / 2η (where μ = -χ) | 1.5 to 2.5 | Measures the propensity of a species to accept electrons. researchgate.net |

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. scienceopen.com For this compound, a common reaction type is electrophilic aromatic substitution. libretexts.org DFT can be used to model the reaction pathway, for example, in a bromination reaction where an electrophile attacks the aromatic ring. organic-chemistry.org

The process involves:

Locating Reactants and Products: The geometries of the starting material (this compound and the electrophile) and the final product(s) are optimized to find their lowest energy structures.

Identifying Intermediates: The structure of the key intermediate, the arenium ion (or sigma complex), is calculated. libretexts.org Its stability is crucial in determining the reaction rate and regioselectivity. Resonance stabilization of this carbocation can be analyzed. libretexts.org

Finding Transition States: The transition state is the highest energy point on the reaction coordinate connecting reactants (or intermediates) to products. Sophisticated algorithms are used to locate this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.

By mapping out the entire energy profile, computational chemistry can provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. scienceopen.com

Quantum chemical calculations can predict where a reaction is most likely to occur on a molecule. scienceopen.comrsc.org For electrophilic aromatic substitution on this compound, the existing substituents (bromo, cyclopropyl, methyl) direct the incoming electrophile to specific positions on the ring.

Several computational tools are used to predict this regioselectivity:

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack. For the target molecule, the areas ortho and para to the activating methyl and cyclopropyl groups, and ortho/para to the bromo group, would be analyzed.

Fukui Functions: These functions, derived from DFT, identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital theory) can indicate which carbon atoms on the ring are most electron-rich and therefore most likely to be attacked by an electrophile. researchgate.net

These theoretical descriptors help rationalize the directing effects of the substituents. The methyl and cyclopropyl groups are activating and ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. Computational models can quantify these competing effects to predict the major product isomer. chemrxiv.orgnih.gov

Molecular Dynamics Simulations (if applicable for related systems)

While quantum mechanics is ideal for studying the electronic details of a single molecule or a small reacting system, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations treat atoms as classical particles interacting through a "force field," which is a set of parameters describing potential energies of bonds, angles, and non-bonded interactions. researchgate.net

No specific MD simulations for this compound are readily available in the literature. However, MD is highly applicable for studying systems containing this molecule. For instance, MD simulations could be used to:

Study Solvation: Model how individual molecules of this compound interact with solvent molecules, determining properties like the solvation free energy.

Simulate Bulk Properties: For a large number of molecules, MD can predict bulk properties such as density, viscosity, and diffusion coefficients in the liquid state, similar to studies performed on liquid benzene. researchgate.net

Investigate Interactions with Surfaces or Polymers: MD can model the adsorption of the molecule onto a catalyst surface or its diffusion into a polymer matrix. rsc.org

Analyze Biomolecular Interactions: If the molecule were part of a drug discovery program, MD simulations could be used to study its binding dynamics within the active site of a target protein. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. nih.gov

A QSAR study on analogs of this compound would involve:

Creating a Dataset: A series of related molecules would be synthesized or defined, where systematic changes are made to the core structure (e.g., changing the halogen, altering the alkyl group, moving substituent positions). The biological activity or property of interest for each compound would be measured experimentally.

Calculating Molecular Descriptors: For each molecule in the series, a large number of numerical descriptors are calculated using computational chemistry. These can be categorized as:

Electronic: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe molecular connectivity and shape, such as the Wiener index. nih.gov

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity.

Validation and Prediction: The model is validated using statistical tests and then can be used to predict the activity of new, unsynthesized analogs.

For example, in a QSAR study of bromo-substituted compounds, electronic parameters like total energy and topological indices were found to successfully describe their antimicrobial activity. nih.gov Similarly, a Structure-Activity Relationship (SAR) study on brominated quinolines identified key structural features responsible for anticancer effects. researchgate.net A similar approach could be applied to analogs of this compound to guide the design of new molecules with desired properties.

Synthetic Applications and Advanced Transformations of 2 Bromo 1 Cyclopropyl 4 Methylbenzene

Role as a Key Building Block in Organic Synthesis

The presence of the carbon-bromine bond is the linchpin of its utility, enabling a variety of cross-coupling reactions. The electronic and steric environment of the bromine atom, influenced by the adjacent cyclopropyl (B3062369) and methyl groups, plays a crucial role in its reactivity.

Preparation of Functionalized Arylcyclopropanes

While the title compound is itself a functionalized arylcyclopropane, the bromo group serves as a handle for further elaboration of the aromatic ring, leading to more complex arylcyclopropane derivatives. These motifs are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. unl.pt The introduction of various substituents onto the aromatic ring can be achieved through established methodologies for aryl halide functionalization.

Common strategies would involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings to introduce new carbon-carbon bonds. For instance, a Suzuki-Miyaura coupling could introduce a new aryl or alkyl group in place of the bromine, yielding a more complex arylcyclopropane structure.

Table 1: Potential Cross-Coupling Reactions for Further Functionalization

| Coupling Reaction | Reagent | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-1-cyclopropyl-4-methylbenzene |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | 2-Substituted-1-cyclopropyl-4-methylbenzene |

Synthesis of Biaryl Systems

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. organic-chemistry.org 2-Bromo-1-cyclopropyl-4-methylbenzene is a suitable substrate for palladium-catalyzed cross-coupling reactions to form biaryl systems. The Suzuki-Miyaura coupling is a widely employed method for this transformation, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov

Given the steric hindrance from the ortho-cyclopropyl group, the choice of ligand for the palladium catalyst would be critical to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed for such challenging couplings.

Table 2: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide | Coupling Partner | Catalyst | Base (Example) | Solvent (Example) |

|---|

Formation of Alkyl Aryl Ketones and Ethers

The bromo substituent of this compound can be readily converted to a variety of other functional groups, including ketones and ethers. Alkyl aryl ketones can be synthesized through several methods, such as the palladium-catalyzed carbonylation of the aryl bromide in the presence of an organometallic reagent or via a Friedel-Crafts acylation of the corresponding debrominated arene.

The formation of alkyl aryl ethers can be achieved through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed etherification reactions like the Buchwald-Hartwig or Ullmann ether syntheses. These reactions involve the coupling of the aryl bromide with an alcohol in the presence of a suitable catalyst and base.

Table 3: Potential Synthetic Routes to Ketones and Ethers

| Target Functional Group | Synthetic Method | Key Reagents |

|---|---|---|

| Alkyl Aryl Ketone | Palladium-catalyzed carbonylation | CO, Alkyltin reagent, Pd catalyst |

| Alkyl Aryl Ether | Buchwald-Hartwig Etherification | Alcohol, Pd catalyst, Ligand, Base |

Construction of Nitrogen-Containing Heterocycles (e.g., isoquinoline (B145761) N-oxides)

Aryl bromides are valuable precursors for the synthesis of nitrogen-containing heterocycles. One notable example is the synthesis of isoquinoline N-oxides. nih.gov A potential synthetic route could involve the conversion of this compound into a suitable oxime derivative. This precursor could then undergo an intramolecular cyclization to form the isoquinoline N-oxide core. researchgate.netresearchgate.net For example, a palladium-catalyzed coupling with an appropriate nitrogen-containing component, followed by cyclization, could yield the desired heterocyclic structure.

Late-Stage Functionalization Strategies utilizing the Bromoaryl Moiety

Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence to rapidly generate analogues with improved properties. nih.govnih.gov The bromoaryl moiety of this compound is an ideal handle for such modifications.

Transition metal-catalyzed cross-coupling reactions are particularly well-suited for late-stage functionalization due to their generally mild reaction conditions and high functional group tolerance. For instance, a Suzuki-Miyaura or a Buchwald-Hartwig amination reaction could be employed to introduce diverse aryl or amino substituents, respectively, onto a larger molecule containing the this compound core.

Catalyst Development and Ligand Design for Reactions involving this compound

The reactivity of this compound in cross-coupling reactions is significantly influenced by the steric bulk of the ortho-cyclopropyl group. This steric hindrance can impede the oxidative addition of the aryl bromide to the metal center, which is often the rate-limiting step in the catalytic cycle. Consequently, the development of highly active and sterically accommodating catalyst systems is crucial for achieving efficient transformations.

For palladium-catalyzed reactions, the design of appropriate phosphine ligands is of paramount importance. Bulky, electron-rich monophosphine ligands, such as those of the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos), have been shown to be effective for the coupling of sterically hindered aryl halides. These ligands promote the formation of monoligated, 14-electron palladium(0) species, which are highly reactive in the oxidative addition step. The steric bulk of the ligand also facilitates the reductive elimination step, leading to faster catalyst turnover.

Table 4: Examples of Ligands for Cross-Coupling of Sterically Hindered Aryl Bromides

| Ligand | Catalyst System | Application |

|---|---|---|

| SPhos | Pd(OAc)₂ | Suzuki-Miyaura, Buchwald-Hartwig Amination |

| XPhos | Pd₂(dba)₃ | Suzuki-Miyaura, Buchwald-Hartwig Amination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.